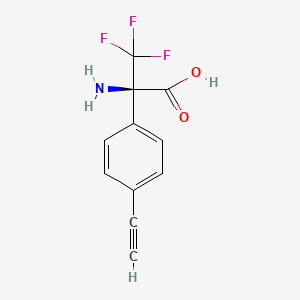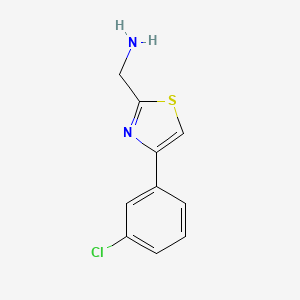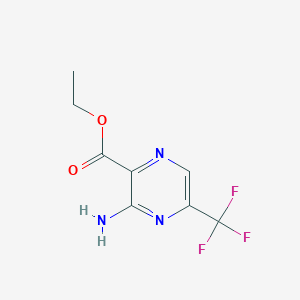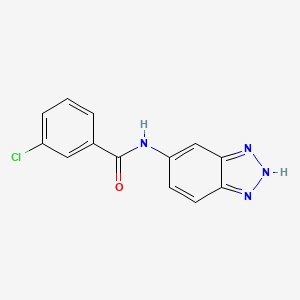
D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isofagomine D-Tartrate is a chemical compound known for its role as a competitive inhibitor of human lysosomal β-glucosidase. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of Gaucher disease, a lysosomal storage disorder. Isofagomine D-Tartrate functions as a chemical chaperone, stabilizing and promoting the proper folding of β-glucosidase, thereby increasing its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isofagomine D-Tartrate can be synthesized through various methods. One notable method involves the reaction of isofagomine with tartaric acid to form the tartrate salt. The synthesis typically involves the following steps:
Formation of Isofagomine: Isofagomine is synthesized through a series of chemical reactions starting from readily available starting materials. The process involves the formation of a piperidine ring and subsequent functionalization to introduce hydroxyl groups.
Formation of Isofagomine D-Tartrate: Isofagomine is then reacted with tartaric acid under controlled conditions to form the tartrate salt. .
Industrial Production Methods
Industrial production of Isofagomine D-Tartrate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain Isofagomine D-Tartrate of pharmaceutical grade .
Análisis De Reacciones Químicas
Types of Reactions
Isofagomine D-Tartrate undergoes various chemical reactions, including:
Oxidation: Isofagomine D-Tartrate can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Isofagomine D-Tartrate to its reduced forms.
Substitution: Isofagomine D-Tartrate can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Isofagomine D-Tartrate can yield oxo derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Isofagomine D-Tartrate has a wide range of scientific research applications, including:
Chemistry: Isofagomine D-Tartrate is used as a tool to study enzyme kinetics and the molecular basis of enzyme dysfunction. .
Biology: In biological research, Isofagomine D-Tartrate is used to investigate the mechanisms of lysosomal storage disorders, particularly Gaucher disease. .
Medicine: Isofagomine D-Tartrate has potential therapeutic applications in the treatment of Gaucher disease. .
Industry: In the pharmaceutical industry, Isofagomine D-Tartrate is used in the development of drugs targeting lysosomal storage disorders. .
Mecanismo De Acción
Isofagomine D-Tartrate exerts its effects by binding selectively to the catalytic pocket of β-glucosidase. This binding stabilizes the enzyme and promotes its proper folding, thereby increasing its activity. The compound acts as a chemical chaperone, enhancing the functional quantity of β-glucosidase within lysosomes. This mechanism is particularly beneficial in the context of Gaucher disease, where β-glucosidase is misfolded due to genetic mutations .
Comparación Con Compuestos Similares
Similar Compounds
Isofagomine D-Tartrate can be compared with other β-glucosidase inhibitors, such as:
Miglustat: Another inhibitor used in the treatment of Gaucher disease, but with a different mechanism of action.
Eliglustat: A glucosylceramide synthase inhibitor used for the same condition.
Imiglucerase: A recombinant human β-glucosidase used in enzyme replacement therapy
Uniqueness
Isofagomine D-Tartrate is unique due to its dual role as an inhibitor and a chemical chaperone. Unlike other inhibitors, it not only inhibits β-glucosidase but also stabilizes and promotes its proper folding, thereby increasing the enzyme’s activity. This dual functionality makes Isofagomine D-Tartrate a valuable compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H19NO9 |
|---|---|
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
ULBPPCHRAVUQMC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




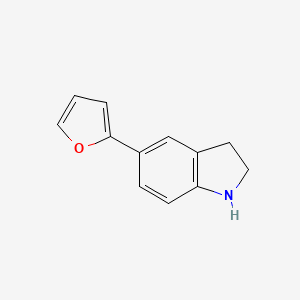
![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
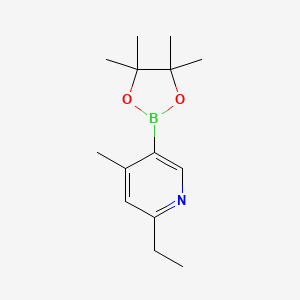
![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)

